Flunisolide-d6 is a deuterated form of flunisolide, a synthetic corticosteroid used primarily in the treatment of allergic rhinitis and other inflammatory conditions. The introduction of deuterium atoms into the flunisolide molecule enhances its stability and may improve its pharmacokinetic properties. Flunisolide itself is classified as a Class 2 solvent, with specific limits on residual solvents due to its potential toxicity and environmental impact.
Flunisolide-d6 is synthesized from flunisolide through various chemical modifications that incorporate deuterium. It belongs to the class of synthetic corticosteroids, which are characterized by their anti-inflammatory properties. The compound is recognized for its application in both clinical and research settings, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of flunisolide-d6 typically involves the incorporation of deuterium atoms into the flunisolide structure. This can be achieved through various methods, including:
The synthesis may require controlled conditions to ensure high purity and yield. For example, reactions are often conducted under inert atmospheres to prevent unwanted side reactions. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of isotopic enrichment.
Flunisolide-d6 retains the core structure of flunisolide but features six hydrogen atoms replaced by deuterium. The molecular formula for flunisolide-d6 is , with a molecular weight of approximately 440.53 g/mol.
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule and confirms the successful incorporation of deuterium.
Flunisolide-d6 can participate in various chemical reactions typical of corticosteroids, including:
The reactions involving flunisolide-d6 are often studied under controlled conditions to evaluate their kinetics and mechanisms. Analytical techniques such as mass spectrometry and infrared spectroscopy are employed to monitor reaction progress and confirm product identity.
Flunisolide exerts its effects primarily through glucocorticoid receptor activation, leading to a cascade of anti-inflammatory responses:
Data from pharmacological studies indicate that deuterated compounds like flunisolide-d6 may exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially enhancing their therapeutic efficacy.
Flunisolide-d6 appears as a white solid with high purity levels (typically over 99% by HPLC). Its physical state allows for easy handling in laboratory settings.
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into the thermal stability and phase transitions of flunisolide-d6.
Flunisolide-d6 serves multiple scientific purposes:
Flunisolide-d6 is a deuterated analog of the glucocorticoid flunisolide, where six hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. The deuterium atoms are strategically incorporated into the isopropylidene acetal group (16α,17α-position), resulting in a hexadeuterated isopropylidene moiety (–OC(CD₃)₂C–). This substitution preserves the core steroidal structure—comprising the pregna-1,4-diene-3,20-dione backbone—while modifying the pharmacokinetic properties of the molecule. The deuteriation does not alter the spatial configuration (6α-fluoro, 11β,21-dihydroxy) critical for glucocorticoid receptor binding [1] [4] [5].
Table 1: Deuterium Substitution Sites in Flunisolide-d6
Position | Chemical Group | Deuterium Count | Role in Molecular Stability |
---|---|---|---|
16α,17α-Acetal | Isopropylidene (C(CD₃)₂) | 6 | Shields metabolic hot-spot |
6α | Fluoro | 0 | Retains receptor affinity |
11β, 21 | Hydroxy | 0 | Maintains solubility |
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the stronger C–D bond (vs. C–H) reduces enzymatic oxidation rates. This is pivotal in metabolic studies, as flunisolide undergoes first-pass hepatic metabolism via CYP450-mediated pathways, primarily forming 6β-hydroxy metabolites. Flunisolide-d6 exhibits prolonged in vivo half-life due to attenuated metabolism at the deuterated acetal group, enabling precise tracking of drug distribution and clearance via mass spectrometry. The isotopic label minimizes "metabolic switching" (unintended pathway activation), ensuring accurate pharmacokinetic profiling [2] [6] [10].
The molecular formula of Flunisolide-d6 is C₂₄H₂₅D₆FO₆, with a molecular weight of 440.53 g/mol. This represents a 1.36% increase from unlabeled flunisolide (434.51 g/mol, C₂₄H₃₁FO₆), attributable to the mass differential between deuterium and hydrogen. Such mass shifts are analytically significant for quantification via LC-MS/MS, where the m/z separation between labeled and unlabeled forms prevents signal overlap [1] [2] [4].
Table 2: Molecular Parameters of Flunisolide-d6 vs. Flunisolide
Parameter | Flunisolide-d6 | Flunisolide | Analytical Impact |
---|---|---|---|
Molecular formula | C₂₄H₂₅D₆FO₆ | C₂₄H₃₁FO₆ | Distinct m/z in MS |
Molecular weight | 440.53 g/mol | 434.51 g/mol | Δm = 6.02 Da |
Deuterium enrichment | ≥98% atom D | N/A | Ensures tracer fidelity |
CAS Number (labeled) | N/A | 3385-03-3 (unlabeled) | Identifier for procurement |
Deuterium integration employs two primary strategies:
Post-synthesis impurities include non-deuterated residuals and oxidation byproducts. Supercritical CO₂ extraction (sCO₂) achieves ≥99.1% purity by leveraging temperature/pressure-tuned solubility. Optimized at 50°C and 250 bar, sCO₂ selectively isolates Flunisolide-d6 from polar contaminants without thermal degradation. Subsequent preparative HPLC with deuterium-compatible columns (C18-modified silica) enriches deuterium to 98–99.5% atom D, as validated by NMR and mass spectrometry [8] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0